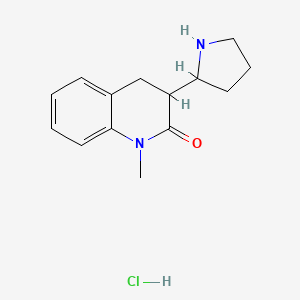
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is a complex organic compound that features a pyrrolidine ring fused to a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolidine ring, followed by its fusion with a quinoline derivative through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential as a drug candidate for treating various diseases.
Industry: It finds applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the quinoline structure.
Quinolin-2-one: Contains the quinoline structure but lacks the pyrrolidine ring.
Pyrrolizines: Similar in structure but with different ring fusion patterns.
Uniqueness
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is unique due to its fused ring system, which combines the properties of both pyrrolidine and quinoline structures. This unique combination enhances its potential biological activity and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-16-13-7-3-2-5-10(13)9-11(14(16)17)12-6-4-8-15-12;/h2-3,5,7,11-12,15H,4,6,8-9H2,1H3;1H |
InChI Key |
GULAJVDXIRCADH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2CC(C1=O)C3CCCN3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



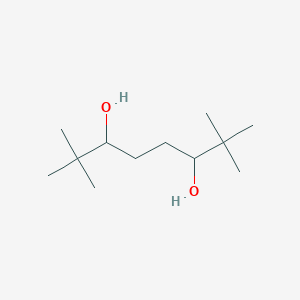
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
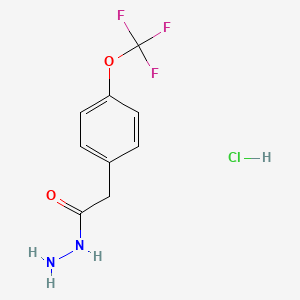




![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
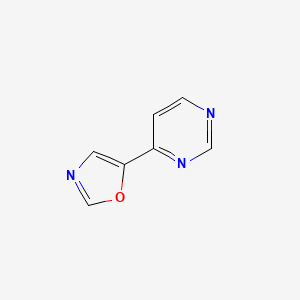
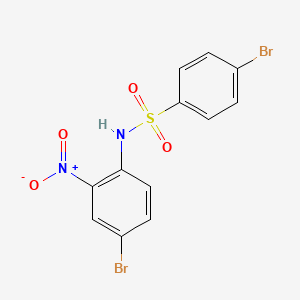

![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)

